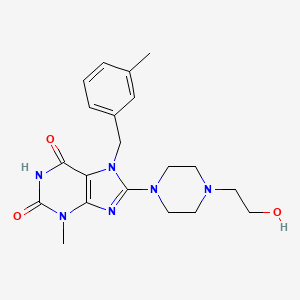

8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Description

BenchChem offers high-quality 8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O3/c1-14-4-3-5-15(12-14)13-26-16-17(23(2)20(29)22-18(16)28)21-19(26)25-8-6-24(7-9-25)10-11-27/h3-5,12,27H,6-11,13H2,1-2H3,(H,22,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPYWMFYDPZRHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)CCO)N(C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione , known by its CAS number 378198-60-8, is a purine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The chemical formula of the compound is , with a molecular weight of 350.42 g/mol. Its structure includes a piperazine ring and a purine base, which are crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.42 g/mol |

| CAS Number | 378198-60-8 |

Antimicrobial Properties

Research indicates that derivatives of piperazine, including the compound , exhibit significant antimicrobial activity. A study highlighted that similar piperazine derivatives function as bacterial efflux pump inhibitors , effectively restoring antibiotic efficacy against multidrug-resistant strains of bacteria such as E. coli by inhibiting the AcrA/AcrB/TolC efflux system . This mechanism suggests that the compound could be beneficial in treating infections caused by resistant bacteria.

Anticancer Activity

Another area of interest is the compound's potential anticancer properties. Some studies have shown that purine derivatives can inhibit cancer cell proliferation by interfering with nucleic acid synthesis pathways. The structural features of this compound may enhance its ability to target specific cancer cell lines, although specific data on this compound's anticancer effects remains limited.

Neuroprotective Effects

The presence of the piperazine moiety in the compound suggests potential neuroprotective effects. Compounds with similar structures have been shown to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels and providing antioxidant benefits. Further research is needed to elucidate these effects specifically for this compound.

The biological activity of 8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione likely involves multiple mechanisms:

- Inhibition of Efflux Pumps : By blocking efflux pumps in bacteria, it restores the effectiveness of antibiotics.

- Interference with Nucleic Acid Metabolism : As a purine derivative, it may inhibit enzymes involved in nucleic acid synthesis.

- Modulation of Neurotransmitter Systems : Potential interactions with neurotransmitter receptors could contribute to neuroprotective effects.

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds similar to 8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione :

- Bacterial Resistance Study : A study published in PubMed demonstrated that piperazine derivatives effectively inhibited bacterial efflux pumps, suggesting their role in combating multidrug resistance .

- Anticancer Research : A review in Cancer Letters discussed various purine derivatives and their mechanisms in cancer treatment but did not specifically address this compound .

- Neuroprotection Analysis : Research on similar compounds indicated neuroprotective properties through antioxidant mechanisms; however, direct studies on this specific compound are still required.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of purine compounds exhibit significant anti-inflammatory properties. In a study focusing on the synthesis of new purinedione derivatives, it was demonstrated that certain modifications to the purine structure could enhance anti-inflammatory activity. Specifically, compounds similar to 8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione were evaluated for their ability to inhibit pro-inflammatory cytokines .

Anti-cancer Potential

The compound's structural characteristics suggest potential applications in cancer therapy. Research has shown that purine derivatives can interact with cellular pathways involved in cancer proliferation. For instance, certain analogs have been tested against various cancer cell lines, revealing their ability to inhibit growth and induce apoptosis in malignant cells . The molecular docking studies conducted on similar compounds indicate that they can effectively bind to targets associated with tumor growth.

Neuroprotective Effects

There is emerging evidence suggesting that piperazine-containing compounds may have neuroprotective effects. Studies have indicated that these compounds can modulate neurotransmitter systems and exhibit neuroprotective properties in models of neurodegenerative diseases. The presence of the piperazine moiety in the structure of 8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione may contribute to such effects .

Case Study 1: Synthesis and Evaluation of Anti-inflammatory Agents

In a comprehensive study published in Der Pharma Chemica, researchers synthesized various purinedione derivatives and evaluated their anti-inflammatory properties through in vitro assays. The results highlighted that specific modifications led to enhanced activity against inflammation markers such as COX and LOX enzymes .

Case Study 2: Molecular Docking Studies for Cancer Treatment

A study focused on the molecular docking of purine derivatives demonstrated promising interactions with key proteins involved in cancer cell signaling pathways. The findings suggested that compounds similar to 8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione could serve as lead candidates for further development in cancer therapeutics .

Summary Table of Applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, and how can purity be ensured during synthesis?

- Methodology : A common approach involves nucleophilic substitution at the purine C8 position using piperazine derivatives. For example, reacting 8-chlorotheophylline analogs with 4-(2-hydroxyethyl)piperazine under reflux in anhydrous DMF with K₂CO₃ as a base (yield ~65%) .

- Purity Validation : Use column chromatography (silica gel, CHCl₃/MeOH gradient) followed by recrystallization in hot EtOAc. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (e.g., δ 3.38 ppm for N-CH₃ groups) .

Q. How can researchers characterize the structural integrity of this compound, particularly the substitution pattern at the purine C7 and C8 positions?

- Analytical Tools :

- ¹H NMR : Key signals include the 3-methylbenzyl aromatic protons (δ 6.8–7.3 ppm) and piperazine N-CH₂ groups (δ 2.5–3.5 ppm).

- MS (EI) : Look for [M⁺] at m/z 316 (base peak) and fragmentation patterns consistent with purine core cleavage .

- IR : Confirm carbonyl stretches (1697 cm⁻¹) and hydroxyl groups (3215 cm⁻¹) .

Q. What solvent systems are suitable for solubility testing, and how does polarity affect bioactivity assays?

- Protocol : Test solubility in DMSO (stock solutions), followed by dilution in PBS or cell culture media. Polar protic solvents (e.g., ethanol) may disrupt hydrogen bonding at the piperazine moiety, altering receptor binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 3-methylbenzyl and hydroxyethylpiperazine substituents on biological targets?

- Strategy :

- Syntize analogs with modified benzyl groups (e.g., 4-methyl, 2-bromo) and compare binding affinities via radioligand assays .

- Replace the hydroxyethyl group with bulkier substituents (e.g., propyl, propargyl) to assess steric effects on enzyme inhibition .

Q. What experimental frameworks address contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?

- Resolution Steps :

Standardize assay conditions (e.g., ATP concentration in kinase assays).

Validate compound stability under assay conditions via LC-MS.

Cross-reference with structural analogs (e.g., 8-piperazinyl caffeinyl derivatives) to identify substituent-specific trends .

Q. How can computational modeling predict metabolic pathways or toxicity risks for this compound?

- Approach :

- Use in silico tools (e.g., SwissADME) to predict CYP450 metabolism sites, focusing on the hydroxyethyl group and benzyl ring .

- Compare with experimental metabolite data (e.g., oxidation at the piperazine N-ethyl chain) from liver microsome assays .

Methodological Training & Theoretical Frameworks

Q. What training is essential for designing dose-response studies to evaluate this compound’s efficacy in disease models?

- Curriculum :

- Practical Skills : Dose-range finding (e.g., 0.1–100 µM in triplicate), statistical analysis (ANOVA, EC₅₀ calculation).

- Theoretical Basis : Link studies to adenosine receptor signaling pathways or PDE inhibition mechanisms .

Q. How should researchers integrate this compound into a broader theoretical framework for drug discovery?

- Guidelines :

- Align with purine-based drug design principles (e.g., theophylline analogs for CNS targets).

- Use CRDC classifications (e.g., RDF2050103 for chemical engineering design) to map interdisciplinary applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.